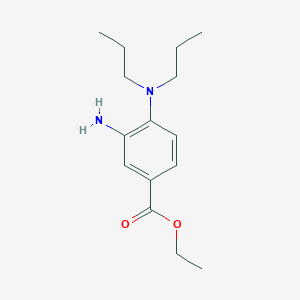

Ethyl 3-amino-4-(dipropylamino)benzoate

Description

Properties

IUPAC Name |

ethyl 3-amino-4-(dipropylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-4-9-17(10-5-2)14-8-7-12(11-13(14)16)15(18)19-6-3/h7-8,11H,4-6,9-10,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOQVEHVTGCTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=C(C=C1)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification Step

The initial step typically starts from a nitro-substituted benzoic acid, such as 3-nitro-4-(dipropylamino)benzoic acid or related derivatives. The esterification is conducted using absolute ethanol under reflux conditions with a solid acid catalyst and a water-carrying agent to drive the reaction forward by removing water formed during esterification.

| Parameter | Typical Conditions |

|---|---|

| Starting material | 3-nitro-4-(dipropylamino)benzoic acid (or analog) |

| Solvent | Absolute ethanol |

| Catalyst | Solid acid catalyst (e.g., neodymium sesquioxide) |

| Water removal | Reflux with water separator |

| Reaction time | 4 to 6 hours |

| Temperature | Reflux temperature of ethanol (~78 °C) |

The reaction mixture is stirred vigorously (e.g., 350 rpm) to ensure homogeneity. The removal of water is critical to shift the equilibrium towards ester formation. After completion, the reaction mixture is hot filtered to remove the catalyst and other solids.

Catalytic Hydrogenation and Amination

The nitro group in the ester intermediate is reduced to an amino group via catalytic hydrogenation. This step is crucial for converting the nitro-ester to the corresponding amino-ester compound. The process uses catalysts such as palladium on carbon (Pd/C) or skeletal nickel under hydrogen atmosphere.

Typical hydrogenation conditions:

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd/C (5-10%) or skeletal nickel |

| Hydrogen pressure | 0.1 to 1.5 MPa |

| Temperature | 30 to 100 °C |

| Reaction time | 10 to 20 hours |

| Solvent | Reaction mixture (ethanol/toluene mixture) |

| Post-reaction | Filtration to remove catalyst |

The hydrogenation is often performed in two steps:

- First hydrogenation step: Reduction of nitro group to amine.

- Second hydrogenation step: Amination with paraformaldehyde to introduce the dipropylamino group if required.

The reaction temperature and pressure are controlled carefully to optimize yield and minimize side reactions. The catalysts can be recovered and reused, enhancing the process sustainability.

Crystallization and Purification

After hydrogenation, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated, often by distillation to recover solvents such as ethanol or methanol. The product is then crystallized by adding deionized water and cooling the mixture to 0 to -5 °C.

The crystallized product is separated by solid-liquid separation techniques such as centrifugation or filtration, followed by vacuum drying at 30-35 °C under reduced pressure to obtain the pure Ethyl 3-amino-4-(dipropylamino)benzoate.

Research and patent disclosures provide detailed experimental data on the preparation yields, purity, and process conditions. A summary table of typical preparation parameters and results is shown below:

Advantages and Industrial Prospects

- The described methods use green chemistry principles , including solvent recycling and catalyst reuse, minimizing waste and environmental impact.

- High product purity (>99.5%) and yield (up to 98%) are achievable.

- Mild reaction conditions and continuous two-step processes enhance industrial scalability.

- The use of solid catalysts and hydrogen gas as a clean reducing agent improves safety and reduces pollution.

Chemical Reactions Analysis

Ethyl 3-amino-4-(dipropylamino)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-amino-4-(dipropylamino)benzoate has several scientific research applications:

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-(dipropylamino)benzoate involves its interaction with molecular targets such as sodium channels in the heart. By blocking these channels, the compound can slow down electrical impulses, which is useful in treating cardiac arrhythmias. This mechanism is similar to that of procainamide, a derivative of procaine, which is also used as an antiarrhythmic agent.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below highlights key structural differences between Ethyl 3-amino-4-(dipropylamino)benzoate and selected analogs:

Key Observations :

- Steric Hindrance: The dipropylamino group introduces significant steric bulk, which may hinder intermolecular interactions in crystalline phases or binding to biological targets compared to smaller substituents (e.g., n-propylamino in ) .

Reactivity and Functional Performance

- Resin Chemistry: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity as a co-initiator in resin cements compared to 2-(dimethylamino)ethyl methacrylate, achieving higher degrees of conversion (DC) due to efficient electron transfer . The dipropylamino variant may exhibit reduced DC due to steric hindrance but improved solubility in non-polar matrices.

- Synthetic Flexibility : Analogs like I-6230 and I-6373 () incorporate heterocyclic moieties (pyridazine, isoxazole), enabling π-π stacking or hydrogen bonding for targeted drug design. The target compound lacks such heterocycles but offers tunable lipophilicity for hydrophobic applications .

Structural and Crystallographic Insights

- Intramolecular Interactions: Ethyl 3-nitro-4-(n-propylamino)benzoate forms a six-membered intramolecular hydrogen bond (N-H⋯O), stabilizing an envelope conformation . The target compound’s amino and dipropylamino groups may similarly stabilize planar or puckered ring conformations, though crystallographic data are lacking.

- Packing Efficiency: Bulky dipropylamino groups likely disrupt close packing in crystals, reducing melting points compared to rigid analogs like I-6473 ().

Biological Activity

Ethyl 3-amino-4-(dipropylamino)benzoate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C14H24N2O2

- Molecular Weight : 252.36 g/mol

- CAS Number : Not specified in the search results.

This compound acts primarily through its interaction with various biological receptors and pathways:

- Ion Channels and Receptors : The compound may modulate ion channels or receptors on cell membranes, influencing cellular activities such as pain perception and inflammation.

- Biochemical Pathways : It has been shown to affect signaling pathways related to cell proliferation and apoptosis, suggesting potential applications in cancer therapy.

Biological Activities

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity, which may be useful in treating infections caused by various pathogens.

- Anticancer Effects : The compound has been investigated for its anticancer properties, showing promise in inhibiting the growth of certain cancer cell lines .

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Assessment :

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 µM | |

| Anticancer | MCF-7 (Breast Cancer) | 15 µM | |

| Anticancer | HT-29 (Colon Cancer) | 20 µM |

Pharmacological Characterization

This compound is characterized by its ability to activate carboxyl groups in biological molecules, facilitating amide bond formation which is crucial for peptide synthesis. This property is significant for drug development, particularly in the context of β3-adrenoceptor agonism, which could be beneficial for conditions like preterm labor.

Q & A

Q. What are the established synthetic routes for Ethyl 3-amino-4-(dipropylamino)benzoate, and how do reaction conditions influence yield?

The synthesis typically involves sequential reduction and amination steps. For example, starting from a nitro precursor (e.g., ethyl 3-nitro-4-(dipropylamino)benzoate), catalytic hydrogenation under H₂ gas (1–3 atm) with palladium on carbon (Pd/C) at 50–80°C can reduce the nitro group to an amine. Subsequent alkylation or reductive amination with dipropylamine may introduce the dipropylamino group. Solvent choice (e.g., ethanol or DMF) and pH control (using bases like NaHCO₃) are critical to minimize side reactions like over-alkylation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substituent positions on the aromatic ring (e.g., shifts for NH₂ at ~5 ppm and ester COO at ~165 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (C₁₅H₂₄N₂O₂) and fragmentation patterns.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Adjusting mobile phase composition (e.g., acetonitrile/water gradients) resolves co-eluting impurities .

Q. How does the reactivity of this compound compare to structurally similar benzoate esters?

The amino and dipropylamino groups enhance nucleophilicity, making the compound prone to electrophilic substitution (e.g., acylation or sulfonation). However, steric hindrance from the dipropyl group may slow reactions at the 4-position. Comparative studies with ethyl 3-amino-4-(methylamino)benzoate show faster reactivity in the latter due to reduced steric bulk .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is optimal. Hydrogen bonding patterns (e.g., N–H···O interactions between amino and ester groups) stabilize crystal packing. For twinned or low-resolution crystals, merging data from multiple datasets and using TWINLAW in SHELXTL improves accuracy .

Q. How can structure-activity relationship (SAR) studies optimize the biological or catalytic efficacy of this compound?

Systematic modification of substituents (e.g., replacing dipropylamino with cyclohexyloxy or methoxypropyl groups) alters hydrophobicity and electronic effects. For instance, cyclohexyloxy derivatives exhibit enhanced membrane permeability in cellular assays, while methoxypropyl variants show higher solubility in aqueous buffers. Quantitative SAR (QSAR) models using DFT calculations (e.g., B3LYP/6-31G*) predict logP and pKa values to guide design .

Q. What experimental design considerations address contradictions in reported synthetic yields for this compound?

Discrepancies often arise from competing pathways (e.g., incomplete reduction of nitro groups or amine oxidation). Factorial design experiments (e.g., varying temperature, catalyst loading, and solvent polarity) identify optimal conditions. For example, using NaBH₄/CuCl₂ as a reducing system instead of H₂/Pd-C may suppress side reactions in oxygen-sensitive intermediates .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s aggregation behavior in solution?

Graph set analysis (as per Etter’s rules) reveals dominant N–H···O=C motifs between amino and ester groups, leading to dimer formation in non-polar solvents. Dynamic light scattering (DLS) and NOESY NMR detect aggregation thresholds (e.g., >10 mM in chloroform), critical for formulation studies in drug delivery .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they mitigated?

Co-eluting byproducts (e.g., ethyl 3-nitro-4-(dipropylamino)benzoate from incomplete reduction) require UPLC-MS/MS with MRM transitions for selective detection. Calibration curves using isotopically labeled internal standards (e.g., ¹³C₆-ethyl benzoate derivatives) improve quantification accuracy in complex matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.